N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Overview
Description
The compound contains several functional groups including a benzodioxole, a thiazole, a pyrazole, and a fluorobenzamide. Benzodioxole is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Fluorobenzamide is a type of benzamide in which one or more hydrogen atoms attached to the benzene ring are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzodioxole might undergo electrophilic aromatic substitution, while the pyrazole could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the benzodioxole and fluorobenzamide groups could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Biochemical Pathways
The compound likely affects the microtubule assembly pathway . Microtubules are a key component of the cell’s cytoskeleton and are crucial for maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By modulating this pathway, the compound can disrupt these processes and lead to cell death.
Pharmacokinetics
It is mentioned that similar compounds obey lipinski’s rule of five, which suggests good bioavailability .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S/c1-12-8-19(24-20(27)14-4-2-3-5-15(14)22)26(25-12)21-23-16(10-30-21)13-6-7-17-18(9-13)29-11-28-17/h2-10H,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETAQCWUNSYGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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